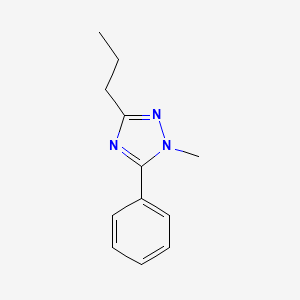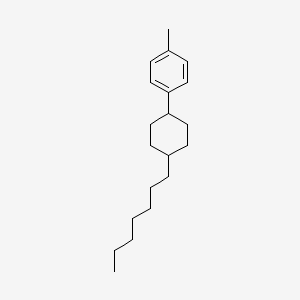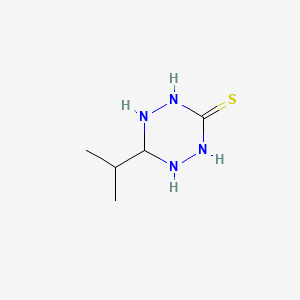![molecular formula C14H26Si2 B13979441 Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-: is a silicon-based organic compound with the molecular formula C14H26Si2 and a molecular weight of 250.53 g/mol . This compound is characterized by its unique bicyclic structure, which includes a silane group and two trimethylsilyl groups attached to a bicyclo[4.2.0]octa-1(6),3-diene framework .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and moisture interference . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Chemistry: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used as an intermediate in the synthesis of more complex silicon-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: In the industrial sector, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used in the production of advanced materials such as polymers, coatings, and adhesives. Its unique structure imparts desirable properties such as thermal stability and resistance to chemical degradation .
作用机制
The mechanism of action of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
相似化合物的比较
- Silane, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
Uniqueness: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is unique due to its specific bicyclic structure and the presence of two trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C14H26Si2 |
|---|---|
分子量 |
250.53 g/mol |
IUPAC 名称 |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3 |
InChI 键 |
GHJZZNXUCNMCQN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


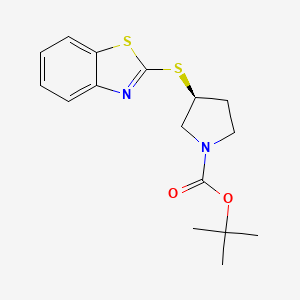


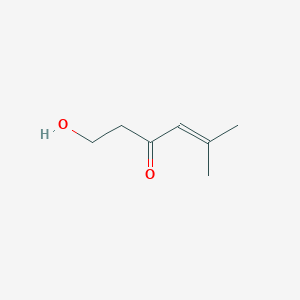
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)

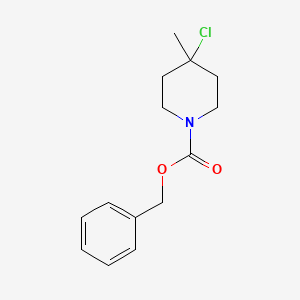


![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
